Cas no 443-92-5 (Butanediamide,2-fluoro-3-hydroxy-)
443-92-5 structure
Product Name:Butanediamide,2-fluoro-3-hydroxy-
Numero CAS:443-92-5
MF:C9H7NO2
MW:161.157382249832
CID:324889
PubChem ID:78178
Update Time:2025-04-19
Butanediamide,2-fluoro-3-hydroxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanediamide,2-fluoro-3-hydroxy-
- Malamide,3-fluoro- (6CI)
- Succinamide, 2-fluoro-3-hydroxy- (8CI)
- Butanediamide, 2-fluoro-3-hydroxy-
- EINECS 224-655-9
- 3,4-Methylene Dioxyphenyl Nitrile
- A851331
- NS00031423
- L55KXL9MTL
- benzo[1,3]dioxol-5-yl-acetonitrile
- 5-Cyanomethyl-1,3-benzodioxole
- FT-0614405
- CK1017
- 3,4-methylenedioxyphenylacetonitile
- 2-(1,3-dioxaindan-5-yl)acetonitrile
- SY031615
- 3,4-METHYLENEDIOXYBENZENEACETONITRIL
- 2-(3,4-Methylenedioxyphenyl)acetonitrile
- (Benzo[1,3]dioxol-5-yl)acetonitrile
- 2-(1,3-benzodioxol-5-yl)acetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile
- DTXSID50196149
- 2-(1,3-benzodioxol-5-yl)-acetonitrile
- MFCD00005835
- AI3-21056
- 3,4-Methylenedioxybenzyl Cyanide
- 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
- 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
- FT-0682041
- [3,4-(methylenedioxy)phenyl]acetonitrile
- FS-1043
- Z234894070
- 1,3-Benzodioxole-5-acetonitrile
- piperonyl cyanide
- 4439-02-5
- Homopiperonylonitrile
- benzo[1,3]dioxole-5-acetonitrile
- Peperacetonitrile
- Piperonylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile, 99%
- Homopiperonylnitrile
- 3,4-methylenedioxybenzylcyanide
- M1923
- Benzodioxole-5-acetonitrile
- 927-38-8
- (Benzodioxol-5-yl)acetonitrile
- CS-0033767
- 1,3-Benzodioxol-5-ylacetonitrile #
- 1,3-Benzodioxol-5-ylacetonitrile
- Q63396566
- AKOS001359218
- EN300-26831
- 3,4-Methylenedioxyphenylacetonitrile
- SCHEMBL141712
- 443-92-5
-
- Inchi: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
- Chiave InChI: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- Sorrisi: C(#N)CC1=CC=C2OCOC2=C1
Proprietà calcolate
- Massa esatta: 150.04411
- Massa monoisotopica: 161.048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 42.2A^2
Proprietà sperimentali
- Colore/forma: Solido giallo basso punto di fusione
- Densità: 1.27
- Punto di fusione: Densità:
- Punto di ebollizione: 299.7 °C at 760 mmHg
- Punto di infiammabilità: 299.7 °C at 760 mmHg
- Indice di rifrazione: 1.537
- PSA: 106.41
Butanediamide,2-fluoro-3-hydroxy- Letteratura correlata
-
Sadagopan Raghavan,Anil Ravi Org. Biomol. Chem. 2016 14 10222
-
Yingying Cai,Hao Zeng,Chuanle Zhu,Chi Liu,Guangying Liu,Huanfeng Jiang Org. Chem. Front. 2020 7 1260
-
3. Nickel-catalyzed hydrogen-borrowing strategy: chemo-selective alkylation of nitriles with alcoholsSourajit Bera,Atanu Bera,Debasis Banerjee Chem. Commun. 2020 56 6850
-
4. 282. The structure of tazettine. A synthesis of the Emde degradation product derived from tazettamideHiroshi Irie,Yoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1959 1446
-
Martin G. Banwell,Matthew T. Jones,Tristan A. Reekie,Brett D. Schwartz,Shen H. Tan,Lorenzo V. White Org. Biomol. Chem. 2014 12 7433
443-92-5 (Butanediamide,2-fluoro-3-hydroxy-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti